Clocortolone

Descripción general

Descripción

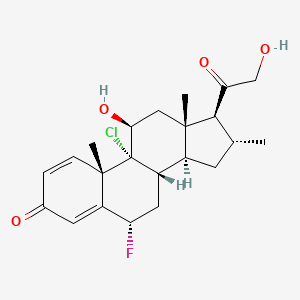

La clocortolona es un corticosteroide tópico utilizado principalmente por sus propiedades antiinflamatorias y antipruriginosas. Se usa comúnmente en forma de pivalato de clocortolona, una versión esterificada del compuesto, y se aplica como una crema para tratar diversas afecciones inflamatorias de la piel como la dermatitis . La clocortolona se clasifica como un corticosteroide de potencia media y es única entre los esteroides debido a la presencia tanto de un átomo de cloro como de un átomo de flúor en su estructura .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

. Estas modificaciones son cruciales para la actividad farmacológica de la clocortolona. Las condiciones de reacción suelen implicar el uso de varios reactivos y catalizadores para lograr estas transformaciones, aunque los detalles específicos sobre los métodos de producción industrial no están fácilmente disponibles.

Métodos de producción industrial

La producción industrial de clocortolona probablemente implique la síntesis química a gran escala utilizando las rutas sintéticas mencionadas anteriormente. El proceso se optimizaría para el rendimiento y la pureza, con estrictas medidas de control de calidad para garantizar la consistencia y la seguridad del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

La clocortolona experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Introducción de grupos hidroxilo en posiciones específicas.

Reducción: Reducción de dobles enlaces a enlaces simples.

Sustitución: Halogenación en átomos de carbono específicos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de la clocortolona incluyen agentes halogenantes (por ejemplo, fuentes de cloro y flúor), agentes oxidantes y agentes reductores. Las condiciones de reacción varían dependiendo de la transformación específica que se esté llevando a cabo, pero generalmente implican temperaturas controladas y el uso de disolventes para facilitar las reacciones.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen el pivalato de clocortolona, que es la forma esterificada utilizada en las formulaciones tópicas. Otros intermediarios y subproductos pueden formarse durante la síntesis, pero estos se eliminan típicamente durante el proceso de purificación.

Aplicaciones Científicas De Investigación

Clinical Applications

Clocortolone pivalate is primarily indicated for the treatment of:

- Atopic Dermatitis : Studies have shown significant improvement in symptoms such as erythema, scaling, and pruritus in patients with atopic dermatitis when treated with this compound pivalate cream .

- Seborrheic Dermatitis : The cream has demonstrated efficacy in reducing inflammation and discomfort associated with seborrheic dermatitis .

- Contact Dermatitis : this compound pivalate effectively alleviates symptoms of contact dermatitis, providing relief from itching and irritation .

- Psoriasis : Clinical trials indicate that this compound pivalate is effective in managing psoriasis vulgaris, showing superior results compared to vehicle treatments .

Efficacy

A systematic review and multiple clinical trials have established that this compound pivalate 0.1% cream is effective across various dermatological conditions:

- Atopic Dermatitis : In a study involving 109 patients, those treated with this compound showed a significantly higher rate of improvement compared to the placebo group by Day 4 and maintained efficacy through Day 14 .

- Psoriasis : In trials involving psoriasis patients, significant improvements were noted by Day 7, with continued efficacy observed at subsequent follow-ups .

Safety

This compound pivalate has a favorable safety profile:

- Adverse Effects : The incidence of adverse effects is low, primarily limited to minor localized reactions such as dryness or irritation. No serious systemic effects or hypothalamic-pituitary-adrenal axis suppression were reported in studies .

- Pediatric Use : Research indicates that this compound is safe for use in pediatric populations, with studies showing effective symptom relief and minimal adverse events .

Study on Pediatric Adherence

A study focused on adherence to this compound pivalate cream in pediatric patients with atopic dermatitis revealed that despite self-reported adherence rates being high (71%-97%), actual adherence was significantly lower (18%-109%). Nonetheless, the treatment resulted in substantial clinical improvements regardless of adherence levels, highlighting the "forgiving" nature of mid-potency corticosteroids .

Efficacy in Facial Dermatoses

Another significant study evaluated the use of this compound pivalate for facial dermatoses. In a cohort ranging from infants to elderly patients, 76% experienced marked relief from symptoms such as erythema and scaling after three weeks of treatment. The overall therapeutic response was rated as good to excellent in about 68% of subjects .

Mecanismo De Acción

Estas proteínas controlan la biosíntesis de potentes mediadores de la inflamación, como las prostaglandinas y los leucotrienos, inhibiendo la liberación de su precursor común, el ácido araquidónico . Esto da como resultado una reducción de la inflamación y el picor en las áreas afectadas.

Comparación Con Compuestos Similares

La clocortolona es única entre los corticosteroides tópicos debido a la presencia tanto de un átomo de cloro en C-9 como de un átomo de flúor en C-6 . Esta combinación no se encuentra en otros corticosteroides, lo que contribuye a su perfil farmacológico distintivo. Compuestos similares incluyen:

Hidrocortisona: Un corticosteroide de menor potencia utilizado para condiciones inflamatorias leves.

Betametasona: Un corticosteroide de mayor potencia utilizado para condiciones más graves.

Triamcinolona: Otro corticosteroide de potencia media con un patrón de halogenación diferente.

En comparación con estos compuestos, la clocortolona ofrece un equilibrio entre la potencia y la seguridad, lo que la hace adecuada para una amplia gama de pacientes .

Actividad Biológica

Clocortolone, specifically in its form as this compound pivalate, is a synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, focusing on pharmacological effects, clinical efficacy, safety profiles, and structural characteristics that influence its therapeutic applications.

Pharmacological Properties

This compound pivalate is classified as a mid-potency topical corticosteroid. Its unique structural modifications enhance its lipophilicity and skin penetration, which are critical for its efficacy in treating dermatological conditions. The key structural features include:

- β-hydroxylation at C-11

- Methylation at C-16

- Double bonds at C-1,2

- Esterification at C-21 with a pivalate group

- Halogenation at C-6 and C-9

These modifications contribute to the drug's increased potency and reduced side effects compared to other corticosteroids .

This compound exerts its effects primarily through binding to glucocorticoid receptors in the skin, leading to the modulation of inflammatory responses. Its high lipophilicity allows for effective penetration into the stratum corneum, resulting in significant local concentrations that enhance anti-inflammatory action .

Case Studies and Clinical Trials

- Atopic Dermatitis : A systematic review highlighted that this compound pivalate cream (0.1%) demonstrated early onset of action in treating mild to moderate atopic dermatitis (AD) with significant improvements observed within the first week of treatment. In one study involving pediatric patients, this compound pivalate resulted in a 47.7% improvement in the Eczema Area and Severity Index (EASI) score after four weeks .

- Eczematous Dermatitis : In double-blind trials comparing this compound pivalate with placebo, a greater proportion of patients reported good or excellent responses after 14 days of treatment. The study noted minimal adverse effects, with only 3.4% of patients experiencing dryness or irritation compared to 10.4% in the placebo group .

- Psoriasis : this compound was also evaluated in psoriasis treatment, showing effectiveness in 40% of cases with marked improvement in symptoms like erythema and scaling .

Safety Profile

The safety profile of this compound pivalate is favorable, with studies indicating no significant suppression of the hypothalamic-pituitary-adrenal (HPA) axis even after prolonged use . Cutaneous safety studies have shown negligible irritancy among healthy subjects using this compound under patch occlusion for extended periods .

Comparative Efficacy Table

| Condition | Efficacy Rate (%) | Key Findings |

|---|---|---|

| Atopic Dermatitis | 69 | Significant improvement in EASI scores |

| Eczematous Dermatitis | Not specified | Higher response rates compared to placebo |

| Psoriasis | 40 | Marked improvement in erythema and scaling |

Propiedades

IUPAC Name |

(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMTMADLUXIRMGX-RFPWEZLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901333489 | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e-02 g/L | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The precise mechanism of the antiinflammatory activity of topical steroids in the treatment of steroid-responsive dermatoses, in general, is uncertain. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. These enzyme transcriptional changes are mediated by the drug binding first to the glucocorticoid receptor. This complex can migrate to the cell nucleus which then binds to DNA initiating genetic activation and repression of various genes. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

4828-27-7, 34097-16-0 | |

| Record name | Clocortolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clocortolone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clocortolone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00838 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clocortolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOCORTOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clocortolone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.